Ammonium pentaborate, tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

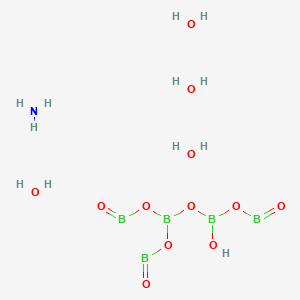

Ammonium pentaborate, tetrahydrate is a complex boron-containing compound It is known for its unique structure, which includes multiple boron-oxygen bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium pentaborate, tetrahydrate typically involves the reaction of boronic acids with azane under controlled conditions. The process requires precise temperature and pH control to ensure the formation of the desired product. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and precise monitoring systems are used to maintain the required reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ammonium pentaborate, tetrahydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state boron compounds.

Reduction: It can be reduced to form lower oxidation state boron compounds.

Substitution: The boron-oxygen bonds can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron oxides, while reduction may produce boron hydrides.

Scientific Research Applications

Ammonium pentaborate tetrahydrate (NH4B5O8·4H2O) is a versatile compound with a variety of applications, including as a flame retardant, in glass and ceramics production, as a fertilizer, in analytical chemistry, and in pharmaceuticals . It is created through a controlled reaction of ammonia, water, and boric acid, resulting in white crystalline granules . The compound is stable up to 110°C (230°F), at which point it starts to lose water . Heating it further will cause it to decompose into boric oxide and ammonia .

Applications

Ammonium pentaborate tetrahydrate is used in various applications because of its properties as a flame retardant, buffering agent, and boron source .

Flame Retardant: Ammonium pentaborate tetrahydrate is commonly used in textiles and plastics to enhance fire safety in consumer products . Borate fire-retardant additives are incorporated into polymers to meet safety standards, and they are also used in cellulose and wood .

Glass and Ceramics: In the manufacturing of glass and ceramics, ammonium pentaborate tetrahydrate acts as a flux, which lowers melting temperatures and improves the quality of the final product .

Fertilizers: The compound serves as a boron source in fertilizers, which promotes healthy plant growth and improves crop yields in agriculture .

Analytical Chemistry: Researchers use ammonium pentaborate tetrahydrate as a reagent in analytical techniques to help detect and quantify other chemical species .

Pharmaceuticals: Ammonium pentaborate tetrahydrate is explored in drug formulation to enhance the solubility and bioavailability of certain medications .

Other Applications:

- It can be used in batteries and capacitors .

- It is used to protect ferrous metals from oxidation and to harden steel .

- It can be used to enhance insulation fiberglass and protect cellulosic insulation from fire .

- It can be used as both a nitrogen and boron source .

Properties

Ammonium pentaborate tetrahydrate is an alkaline salt that shows little tendency to cake unless exposed to prolonged storage or severe wetting . It can also absorb moisture in humid environments .

- Molecular weight: 272.15

- Specific gravity: 1.58

- Appearance: White crystalline granules or white powder

- Solubility: Approximately 10.9% by weight at room temperature ; soluble in water

- Melting point: 110 °C

- Density: 1.58 g/cm3

- pH: adjusted to 7.0, it can be titrated with 0.1 N NaOH solution after adding mannitol

The composition of ammonium pentaborate tetrahydrate is as follows :

- Boric oxide, B2O3: 63.95%

- Ammonium oxide, (NH4)2O: 9.57%

- Water of crystallization, H2O: 26.48%

Safety and Regulations

Mechanism of Action

The mechanism of action of Ammonium pentaborate, tetrahydrate involves its interaction with specific molecular targets. The compound can form stable complexes with biomolecules, influencing their structure and function. This interaction can lead to various biological effects, such as the inhibition of enzyme activity or the stabilization of protein structures.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing compounds like boronic acids and boron hydrides. These compounds share some structural similarities but differ in their reactivity and applications.

Uniqueness

Ammonium pentaborate, tetrahydrate is unique due to its multiple boron-oxygen bonds and its ability to form stable complexes with biomolecules. This makes it particularly valuable in research and industrial applications where stability and reactivity are crucial.

Properties

IUPAC Name |

azane;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinic acid;tetrahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B5HO8.H3N.4H2O/c6-1-10-4(9)13-5(11-2-7)12-3-8;;;;;/h9H;1H3;4*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPWKOWFDFBRKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB(O)OB(OB=O)OB=O.N.O.O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H12NO12 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.